molecular formula C7H9NO4 B13663289 Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate

Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate

Cat. No.: B13663289
M. Wt: 171.15 g/mol
InChI Key: CHVZNPAURZUUMU-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which cyclizes to form the isoxazole ring .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed

Scientific Research Applications

Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the ester functionality allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate can be compared with other similar compounds such as:

  • Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate
  • 3-Hydroxy-5-methylisoxazole
  • Ethyl 5-hydroxy-2-methylindole-3-carboxylate

Uniqueness

The presence of both a hydroxyl group and an ester group in this compound makes it unique compared to other isoxazole derivatives.

Biological Activity

Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate is a compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound belongs to the isoxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms. Its molecular formula is C7H9N1O3C_7H_9N_1O_3. The presence of hydroxymethyl and carboxylate functional groups is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

  • Hydrogen Bonding : The hydroxymethyl and carboxylate groups can form hydrogen bonds with target proteins, influencing their conformation and function.
  • Electrostatic Interactions : These interactions enhance binding affinity to specific enzymes or receptors, potentially leading to altered enzymatic activity or receptor signaling.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for effectiveness against various bacterial strains, suggesting potential applications in treating infections. The bioactivity is attributed to its ability to disrupt microbial cell functions through interactions with cellular targets such as enzymes and membrane proteins .

Anticancer Activity

The compound has also shown promise as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of cancer cells in vitro. This activity may be linked to the compound's capacity to induce apoptosis (programmed cell death) and inhibit cell cycle progression in cancerous cells. The mechanisms involve modulation of signaling pathways associated with cell survival and death .

Immunomodulatory Effects

This compound has exhibited immunomodulatory properties, influencing immune responses. Research indicates that it can enhance the manifestation of cellular immune responses, which may be beneficial in therapeutic contexts where immune modulation is desired .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
ImmunomodulatoryEnhancement of immune response

Case Studies

  • Antimicrobial Efficacy : A study tested this compound against several bacterial strains, demonstrating significant inhibition at low concentrations. The mechanism was linked to disruption of cell membrane integrity.
  • Cancer Cell Proliferation : In vitro studies on various cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers, indicating its potential as a therapeutic agent in oncology.
  • Immunological Response : Experiments involving Jurkat cells indicated that this compound could modulate signaling pathways related to immune activation, suggesting potential applications in immunotherapy .

Properties

Molecular Formula

C7H9NO4

Molecular Weight

171.15 g/mol

IUPAC Name

ethyl 5-methyl-3-oxo-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C7H9NO4/c1-3-11-7(10)5-4(2)12-8-6(5)9/h3H2,1-2H3,(H,8,9)

InChI Key

CHVZNPAURZUUMU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ONC1=O)C

Origin of Product

United States

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